N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-20(2)15-13(10-17-16(19-15)23-4)18-14(21)9-11-5-7-12(22-3)8-6-11/h5-8,10H,9H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMJXHLJULPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine with 2-(4-methoxyphenyl)acetyl chloride under appropriate conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce dimethylaminophenylmethanol.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrimidine ring can also engage in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Pyrimidine-Based Analogs
- 4,6-Dichloro-5-methoxypyrimidine : Shares the pyrimidine core and methoxy group but lacks the acetamide moiety. The chlorine substituents increase electrophilicity, making it a reactive intermediate in synthesis .
- Target Compound: The acetamide and dimethylamino groups enhance binding specificity compared to halogenated analogs, likely reducing off-target effects.
Acetamide Derivatives
Heterocyclic Hybrids
- VIf (Flavone-acetamide): Combines a chromen-4-one scaffold with acetamide, showing adenosine A2B receptor affinity. The flavone core introduces π-π stacking capabilities absent in the pyrimidine-based target compound .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves palladium-catalyzed coupling (similar to ’s methods for tetrazolyl-phenothiazine acetamides) .
- Biological Activity: While direct data is lacking, pyrimidine-acetamide hybrids are known to inhibit kinases (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
- Thermal Stability : The target compound’s stability is expected to exceed that of 4,6-dichloro-5-methoxypyrimidine (m.p. 313–315°C) due to reduced halogen reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
